molecular formula C22H15BrN2O3 B5917543 (2E)-3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile

(2E)-3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B5917543
M. Wt: 435.3 g/mol
InChI Key: RHIGHOGFLNSBBH-UYRXBGFRSA-N
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Description

(2E)-3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a bromobenzyl group, a nitrophenyl group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-bromobenzyl alcohol: This can be achieved by the bromination of benzyl alcohol using bromine in the presence of a catalyst.

    Formation of 4-bromobenzyl bromide: The 4-bromobenzyl alcohol is then converted to 4-bromobenzyl bromide using phosphorus tribromide.

    Synthesis of 2-[(4-bromobenzyl)oxy]phenol: This intermediate is prepared by reacting 4-bromobenzyl bromide with phenol in the presence of a base such as potassium carbonate.

    Formation of the final compound: The final step involves the reaction of 2-[(4-bromobenzyl)oxy]phenol with 4-nitrobenzaldehyde and malononitrile under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 4-bromobenzoic acid.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of signal transduction pathways or disruption of cellular processes essential for cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 2,2’-Bipyridyl
  • 2-Pyrrolidone

Uniqueness

(2E)-3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike similar compounds, it possesses both a bromobenzyl and a nitrophenyl group, which can participate in a wider range of chemical reactions and interactions with biological targets.

Properties

IUPAC Name

(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O3/c23-20-9-5-16(6-10-20)15-28-22-4-2-1-3-18(22)13-19(14-24)17-7-11-21(12-8-17)25(26)27/h1-13H,15H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIGHOGFLNSBBH-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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